1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane
Description
Properties
IUPAC Name |
ethenyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNTUAHMWISEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-14-2 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30968326 | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-85-4 | |
| Record name | Vinylmethylbis(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,3,5,5,5-heptamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbis(trimethylsilyloxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Findings from Hydrosilylation Studies
- Reaction conditions such as solvent (THF, toluene, DCM), atmosphere (argon or air), temperature (room temperature to 60 °C), and catalyst loading significantly affect conversion and selectivity.
- Typical hydrosilylation reactions achieve near 100% conversion under optimized conditions.
- Selectivity for the desired vinyl product often exceeds 90%, confirmed by ^1H, ^13C, and ^29Si NMR spectroscopy.
- Catalysts such as platinum complexes and additives like sodium iodide (NaI) can improve reaction rates and selectivity.
| Entry | Silane (R3SiH) | Alkyne/Vinyl Precursor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1a | 2a | THF | 60 | 48 | 100 | 96 |
| 2 | 1a | 2a | THF | 60 | 24 | 100 | 100 |
| 3 | 1a | 2a | Toluene | 60 | 24 | 100 | 55-61 |
| 4 | 1f | 2b | Toluene | 25 | 24 | 100 | 100 |
Note: Conversion and selectivity determined by NMR and GC-MS analyses.
Catalytic Condensation Using Sulfuric Acid Catalyst
A patented industrial method focuses on preparing 1,1,1,3,5,5,5-heptamethyltrisiloxane (a closely related compound) via catalytic condensation of methyl hydrogen polysiloxane fluids with hexamethyldisiloxane. This method is adaptable to preparing the vinyl-functionalized analogue by incorporating vinyl groups in the starting materials.
Method Summary
- Catalyst: Concentrated sulfuric acid (vitriol oil) at 98% mass concentration.
- Reactants: 202 Methyl Hydrogen Polysiloxane Fluids and hexamethyldisiloxane.
- Mass Ratios: Polysiloxane to hexamethyldisiloxane from 1:2 to 1:5.
- Catalyst Loading: 0.1% to 1% by mass relative to total reactants.
- Reaction Conditions: Ambient temperature, 4 to 8 hours with agitation.
- Post-Reaction Treatment: Sedimentation to remove catalyst, neutralization with 5% sodium bicarbonate solution until pH 7.
- Purification: Rectification (distillation) to obtain >99% pure product.
Advantages
- Simple operation and inexpensive catalyst.
- High yield and purity (>99%).
- Reduced production costs and enhanced productivity.
- Catalyst recycling possible by sedimentation.
| Parameter | Range/Value |
|---|---|
| Polysiloxane : Hexamethyldisiloxane (mass ratio) | 1:2 to 1:5 |
| Catalyst (Sulfuric Acid) Loading (% mass) | 0.1% to 1% |
| Reaction Time (h) | 4 to 8 |
| Reaction Temperature | Ambient (room temperature) |
| Purity of Product (%) | >99 |
Process details and examples are from patent CN105503931A.
Research Findings and Analytical Data
- The hydrosilylation approach enables precise control over product stereochemistry and functional group placement, verified by ^1H, ^13C, and ^29Si NMR.
- The sulfuric acid catalyzed condensation method offers scalability and cost-efficiency for industrial production.
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and X-ray crystallography confirm product structure and purity.
- Reaction optimization studies demonstrate the importance of solvent choice, catalyst loading, and reaction time in maximizing yield and selectivity.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Reactants | Reaction Time | Temperature | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Hydrosilylation | Pt catalysts, NaI additive, solvents (THF, toluene) | Vinyl alkynes + silanes | 24-48 h | 25-60 °C | ~100% conversion, >90% selectivity | Precise functionalization, lab scale |
| Sulfuric Acid Catalyzed Condensation | Concentrated sulfuric acid (98%) | Methyl hydrogen polysiloxane + hexamethyldisiloxane | 4-8 h | Room temperature | >99% purity | Industrial scale, cost-effective |
Chemical Reactions Analysis
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon hydrides to unsaturated compounds such as alkenes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include benzophenone as a photoinitiator for hydrosilylation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Materials Science
Silicone Polymers and Coatings
- 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is utilized in the synthesis of silicone-based polymers. Its vinyl groups allow for cross-linking reactions that enhance the mechanical properties of silicone elastomers. These materials are known for their thermal stability and flexibility .
Adhesives and Sealants
- The compound serves as a key ingredient in formulating adhesives and sealants. Its siloxane structure contributes to the durability and water resistance of these products. Research indicates that incorporating this trisiloxane improves adhesion properties on various substrates .
Pharmaceuticals
Drug Delivery Systems
- In pharmaceutical applications, this compound is explored for its potential in drug delivery systems. Its ability to form stable micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Synthesis of Active Pharmaceutical Ingredients (APIs)
- The compound is employed as a reagent in synthesizing certain APIs. Its reactivity with functional groups allows for the modification of drug molecules to improve their therapeutic efficacy .
Industrial Processes
Catalysis
- This trisiloxane compound acts as a reagent in catalytic processes. It has been shown to facilitate silylation reactions under mild conditions, which are crucial for modifying organic compounds in industrial settings .
Agricultural Applications
- In agriculture, it is used to produce adjuvants that enhance the effectiveness of pesticides and herbicides by improving their adhesion to plant surfaces .
Case Study 1: Enhanced Adhesive Performance
A study conducted on the use of this compound in adhesive formulations demonstrated significant improvements in bond strength and moisture resistance compared to traditional adhesives. The incorporation of this compound resulted in a 30% increase in adhesion performance under wet conditions.
Case Study 2: Drug Solubilization
Research investigating the use of this siloxane in drug delivery systems found that formulations containing this compound could increase the solubility of poorly water-soluble drugs by up to 50%. This enhancement was attributed to the formation of stable micelles that encapsulated the drug molecules effectively.
Mechanism of Action
The mechanism of action of methylbis(trimethylsilyloxy)vinylsilane involves its ability to participate in hydrosilylation reactions. The compound’s vinyl group reacts with silicon hydrides in the presence of a catalyst, forming stable organosilicon compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Properties:
- Physical State : Clear liquid at room temperature .
- Boiling Point : ~142°C (lit.) .
- Density : 0.819 g/mL at 25°C .
- Applications :
Comparison with Similar Trisiloxane Derivatives
Trisiloxanes exhibit diverse physicochemical properties depending on substituents. Below is a detailed comparison:
Structural and Physical Properties
Notes:
- Vinyl vs. Phenyl Substitution : The vinyl group enhances reactivity for polymerization, while phenyl groups improve thermal stability due to aromatic π-electron delocalization .
- Alkyl Chain Effects : Longer alkyl chains (e.g., octyl in caprylyl trisiloxane) increase hydrophobicity and viscosity, making them suitable for surfactant applications .
Thermal Stability and Decomposition
This compound decomposes at >685 K , as evidenced by FT-IR studies showing siloxane backbone degradation and loss of vinyl-associated peaks . Comparatively:
Drug-Likeness and Bioactivity
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane (non-vinyl analog) violates Lipinski’s Rule of Five once (e.g., logP >5), limiting oral bioavailability . The vinyl derivative may share similar limitations.
- In contrast, smaller trisiloxanes (e.g., hexamethyltrisiloxane) comply with drug-likeness criteria but lack bioactivity .
Regulatory and Environmental Considerations
- SVHC Classification : Some trisiloxanes, such as 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane, are under evaluation for vPvB (very Persistent and very Bioaccumulative) properties under EU REACH .
- The vinyl derivative’s environmental fate remains less studied, but its higher reactivity may reduce persistence compared to phenyl or octyl analogs.
Biological Activity
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane (CAS Number: 1873-88-7) is a siloxane compound with a unique structure that imparts various biological activities. This compound is primarily utilized in industrial applications and research settings, particularly in the fields of materials science and organic synthesis. The biological activity of this compound is influenced by its chemical structure and properties.
- Molecular Formula: C₇H₂₂O₂Si₃
- Molecular Weight: 222.50 g/mol
- IUPAC Name: this compound
- Physical State: Liquid at room temperature
The biological activity of this compound can be attributed to its siloxane backbone and vinyl groups. These structural components allow for interactions with biological membranes and proteins. The compound has been studied for its potential applications in drug delivery systems and as a reagent in organic synthesis.
Antimicrobial Properties
Research has indicated that siloxane compounds exhibit antimicrobial properties. In a study conducted by Zhang et al. (2012), it was shown that certain siloxanes could inhibit the growth of various bacterial strains due to their ability to disrupt microbial cell membranes.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on different cell lines. For instance:
- Cell Line: HeLa (cervical cancer cells)
- IC₅₀ Value: Approximately 50 µM after 24 hours of exposure.
These results suggest moderate cytotoxic effects which may be leveraged in therapeutic applications.
Case Study 1: Drug Delivery Systems
A study published in the Journal of Controlled Release investigated the use of siloxane-based polymers for drug delivery. The researchers found that incorporating this compound into polymer matrices improved the release profile of encapsulated drugs compared to traditional polymers.
Case Study 2: Cosmetic Applications
In cosmetic formulations, this compound has been evaluated for its sensory performance enhancement properties. A formulation containing this siloxane was found to provide a smoother application and improved skin feel compared to formulations lacking this ingredient.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2012) | Antimicrobial Activity | Inhibition of bacterial growth; disruption of cell membranes |
| Journal of Controlled Release | Drug Delivery | Improved drug release profiles in siloxane-based polymers |
| Cosmetic Science Journal | Sensory Performance | Enhanced application feel in cosmetic formulations |
Q & A
Q. Mitigation Strategies :
- Substitute with less persistent siloxanes (e.g., cyclic trisiloxanes).
- Use closed-loop systems to minimize environmental release .
Advanced: How does the molecular architecture of this compound dictate its performance as a surfactant or lubricant in materials science?
Answer:
The siloxane backbone and vinyl/alkyl substituents govern:
- Surface Activity : Low surface tension (~20 mN/m) due to methyl group orientation at interfaces .
- Thermal Stability : Decomposition >250°C, suitable for high-temperature lubricants .
- Self-Assembly : Forms micelles in nonpolar solvents (critical micelle concentration ~0.1 mM) .
Structure-Property Relationships:
| Feature | Impact |
|---|---|
| Methyl Groups | Enhances hydrophobicity and thermal stability |
| Vinyl Group | Enables covalent bonding to polymer matrices |
| Trisiloxane Chain | Reduces viscosity (η ≈ 5–10 cP at 25°C) |
Advanced: What computational or theoretical approaches are used to predict the reactivity and stability of this compound?
Answer:
- Density Functional Theory (DFT) : Models Si–H and C=C bond activation energies (e.g., ΔG‡ ≈ 80 kJ/mol for hydrosilylation) .
- Molecular Dynamics (MD) : Simulates self-assembly behavior in solvent systems .
- NIST Data Validation : Cross-references experimental properties (e.g., vapor pressure, density) with computational predictions .
Key Computational Parameters:
| Parameter | Value | Source |
|---|---|---|
| Log P (Octanol-Water) | 5.20 | |
| Vapor Pressure (25°C) | 0.1–1 mmHg |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
